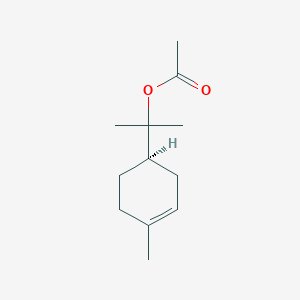

3-Cyclohexene-1-methanol, alpha,alpha,4-trimethyl-, 1-acetate, (1R)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Cyclohexene-1-methanol, alpha,alpha,4-trimethyl-, 1-acetate, (1R)-, also known as α-terpineol acetate, is a colorless liquid with a floral odor. It is widely used in the fragrance and flavor industry due to its pleasant aroma. However, its applications are not limited to the fragrance and flavor industry. It has been found to have various biological activities, making it a promising compound for scientific research.

Applications De Recherche Scientifique

Synthesis and Antisepsis Application

3-Cyclohexene-1-methanol derivatives have been explored for their potential in medical applications, particularly as antisepsis agents. For instance, Yamada et al. (2006) developed efficient synthesis methods for an optically active cyclohexene derivative, specifically ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate [(R)-1: TAK-242], which shows promise as a new antisepsis agent (Yamada et al., 2006).

Applications in Electrochemical Reactions

Cyclohexene derivatives are also significant in the field of electrochemistry. Möller and Schäfer (1997) investigated the anodic oxidation of cyclohexene in methanol, finding that the basicity or acidity of the electrolyte and methanol concentration significantly influence the product distribution. This research highlights the potential of cyclohexene derivatives in fine-tuning electrochemical processes (Möller & Schäfer, 1997).

Use in Fuel Synthesis

In the energy sector, cyclohexene derivatives have been utilized in synthesizing jet fuel range cycloalkanes. Tang et al. (2017) successfully synthesized 1,1,3-trimethyl-cyclohexane, a jet fuel range cycloalkane, by coupling the aqueous phase reforming of glycerol and the hydrodeoxygenation of isophorone. This approach presents an innovative way to produce renewable jet fuel (Tang et al., 2017).

Photocatalysis and Substitution Reactions

The role of cyclohexene derivatives in photocatalysis and substitution reactions has been extensively studied. Arnold and Snow (1988) explored the photochemical nucleophile-olefin combination and aromatic substitution reactions, demonstrating the versatility of cyclohexene derivatives in forming various regio- and stereoisomers (Arnold & Snow, 1988).

Exploration in Organic Synthesis

The utility of cyclohexene derivatives extends to organic synthesis as well. Kinoshita et al. (2008) reported on the chemoenzymatic synthesis of (+)-alpha-polypodatetraene and methyl (5R,10R,13R)-labda-8-en-15-oate, showcasing the use of cyclohexene derivatives in producing complex organic compounds (Kinoshita et al., 2008).

Propriétés

Numéro CAS |

7785-54-8 |

|---|---|

Nom du produit |

3-Cyclohexene-1-methanol, alpha,alpha,4-trimethyl-, 1-acetate, (1R)- |

Formule moléculaire |

C12H20O2 |

Poids moléculaire |

196.29 g/mol |

Nom IUPAC |

2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate |

InChI |

InChI=1S/C12H20O2/c1-9-5-7-11(8-6-9)12(3,4)14-10(2)13/h5,11H,6-8H2,1-4H3/t11-/m0/s1 |

Clé InChI |

IGODOXYLBBXFDW-NSHDSACASA-N |

SMILES isomérique |

CC1=CC[C@@H](CC1)C(C)(C)OC(=O)C |

SMILES |

CC1=CCC(CC1)C(C)(C)OC(=O)C |

SMILES canonique |

CC1=CCC(CC1)C(C)(C)OC(=O)C |

Autres numéros CAS |

7785-54-8 |

Pictogrammes |

Environmental Hazard |

Pureté |

95% min. |

Synonymes |

1R-Terpinyl Acetate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B148943.png)

![Spiro[5.5]undecane-2,4-dione](/img/structure/B148947.png)

![Imidazo[1,2-a]quinoxalin-4(5h)-one](/img/structure/B148950.png)